molecular formula C10H6Na2O7S2 B165143 1-Naphthol-3,6-disulfonic acid disodium salt CAS No. 20349-39-7

1-Naphthol-3,6-disulfonic acid disodium salt

Cat. No.: B165143
CAS No.: 20349-39-7
M. Wt: 327.3 g/mol
InChI Key: RJMDNLVCFLKDBY-UHFFFAOYSA-L
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Description

1-Naphthol-3,6-disulfonic acid disodium salt is a chemical compound with the molecular formula C10H6Na2O8S2. It is commonly used as an intermediate in the production of dyes, pigments, and chelating reagents. This compound is also known for its role in improving the visualization of trichothecenes on developed thin-layer chromatography (TLC) plates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-hydroxynaphthalene-2,7-disulphonate typically involves the sulfonation of 4-hydroxynaphthalene. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents. The process can be summarized as follows:

    Sulfonation: 4-hydroxynaphthalene is treated with sulfuric acid or oleum to introduce sulfonic acid groups at the 2 and 7 positions.

    Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of disodium 4-hydroxynaphthalene-2,7-disulphonate follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Sulfonation: Using continuous reactors to ensure consistent sulfonation.

    Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide and then crystallized to obtain the pure disodium salt.

Chemical Reactions Analysis

Types of Reactions

1-Naphthol-3,6-disulfonic acid disodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid groups under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-Naphthol-3,6-disulfonic acid disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate: Similar structure but with an additional hydroxyl group.

    Disodium 4-amino-5-hydroxy-3-[4’-(4-hydroxyphenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate: Contains azo groups and is used as a dye.

Uniqueness

1-Naphthol-3,6-disulfonic acid disodium salt is unique due to its specific substitution pattern and its ability to form stable metal complexes. This makes it particularly valuable in applications requiring precise metal ion chelation.

Properties

IUPAC Name

disodium;4-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMDNLVCFLKDBY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066597
Record name Disodium 4-hydroxynaphthalene-2,7-disulphonate
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20349-39-7, 79873-37-3, 330581-20-9
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2)
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2)
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?)
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Record name Disodium 4-hydroxynaphthalene-2,7-disulphonate
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Record name Disodium 4-hydroxynaphthalene-2,7-disulphonate
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